Quantum Chemical Profiling of 2-Dimethylaminomethyl-4,5-difluoro-phenol: A Computational Guide
Executive Summary This technical guide outlines a rigorous computational framework for analyzing 2-Dimethylaminomethyl-4,5-difluoro-phenol , a specific fluorinated Mannich base. This scaffold combines the lipophilicity-m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines a rigorous computational framework for analyzing 2-Dimethylaminomethyl-4,5-difluoro-phenol , a specific fluorinated Mannich base. This scaffold combines the lipophilicity-modulating properties of an intramolecular hydrogen bond (IMHB) with the metabolic stability and electronic withdrawal of a difluorinated aromatic ring.
The protocols detailed below prioritize wB97X-D and M06-2X functionals over standard B3LYP to accurately capture the dispersion forces critical to the Mannich base side-chain interactions. This guide serves as a blueprint for researchers characterizing this molecule for ligand design or catalytic applications.
The molecule features two competing structural drivers:
The Mannich Base Side Chain: The dimethylaminomethyl group at the ortho position creates a strong propensity for a 6-membered intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the amine nitrogen (
).
Fluorine Substitution (4,5-position): The fluorine atoms exert a strong inductive effect (
), pulling electron density from the ring. This significantly increases the acidity of the phenol compared to the non-fluorinated analog, potentially strengthening the IMHB but also altering solvation behavior.
The Computational Logic
Standard DFT functionals (e.g., B3LYP) often fail to accurately describe the energetics of IMHBs because they lack long-range dispersion corrections. Therefore, this guide mandates the use of dispersion-corrected functionals.
Primary Functional: wB97X-D (Head-Gordon) – Excellent for non-covalent interactions and barrier heights.
Secondary Functional (Validation): M06-2X (Truhlar) – High performance for main-group thermochemistry and dispersion.
Basis Set: 6-311++G(d,p) – Diffuse functions (++) are non-negotiable for describing the lone pairs on Oxygen, Nitrogen, and Fluorine.
) requires a scan to identify the global minimum. The "Closed" conformer (IMHB formed) is expected to be energetically favored over the "Open" conformer in the gas phase.
Step-by-Step Methodology
Initial Scan (Low Level): Perform a relaxed Potential Energy Surface (PES) scan rotating the
dihedral angle.
Method:PM6 or HF/6-31G(d).
Step size: 10 degrees.
Optimization (High Level): Select the minima from Step 1 (typically the folded state).
Software Input Example (Gaussian format):
Note:int=ultrafine is required to eliminate grid-based noise in fluorinated systems.
Frequency Analysis: Ensure zero imaginary frequencies.
IMHB Energy Quantification: Calculate the energy difference between the "Closed" conformer and the "Open" conformer (force-rotated OH group).
Visualization: Conformational Search Workflow
Figure 1: Workflow for identifying the global minimum conformer, prioritizing the intramolecular hydrogen bond.
Once the geometry is locked, we analyze the electronic distribution. The 4,5-difluoro substitution pattern creates a specific "push-pull" electronic map.
Key Descriptors to Calculate
HOMO-LUMO Gap: Indicates chemical hardness. The fluorines stabilize the HOMO, potentially increasing the gap compared to the non-fluorinated parent.
Molecular Electrostatic Potential (MEP): Map the electron density surface.
Prediction: The region around the F atoms will show negative potential (red), while the phenolic proton (if not fully engaged in H-bonding) would be positive (blue).
Natural Bond Orbital (NBO) Analysis:
Quantify the strength of the
interaction. This second-order perturbation energy () confirms the covalency of the hydrogen bond.
Visualization: Reactivity Logic
Figure 2: Logical flow for extracting reactivity indices from the optimized wavefunction.
Section 4: pKa Calculation Protocol (SMD Model)
Calculating the pKa of fluorinated phenols requires high precision because the F-atoms drastically lower the pKa (making it more acidic). The Direct Method often fails; we use the Thermodynamic Cycle with explicit solvation.
The Protocol (Thermodynamic Cycle)
We calculate the Free Energy of Deprotonation (
) using the cycle:
Crucial Modification: Use the SMD (Solvation Model based on Density) with 1-2 explicit water molecules hydrogen-bonded to the phenol/phenolate. This corrects for the specific hydrogen-bonding errors in continuum models.
Calculation Steps
Gas Phase Optimization:
and at wB97X-D/6-311++G(d,p).
Solvation Energy (Single Point): Calculate energy in water using SMD.
Gaussian Keyword:SCRF=(SMD, Solvent=Water).
Explicit Water Correction:
Model the complex: [Molecule]...H2O.
This is vital for the phenolate anion (
) where the negative charge is localized on the oxygen.
Section 5: Data Synthesis
The following tables summarize the expected data structure and typical values for this class of compounds, serving as a validation checklist for your results.
Table 1: Geometric Validation (Vacuum vs. SMD Water)
Parameter
Description
Expected Value (Vacuum)
Expected Trend (Water)
O-H Bond
Phenolic OH length
~0.97 - 0.98 Å
Elongates (weakening)
O...N Dist
IMHB distance
2.60 - 2.70 Å
May increase slightly due to dielectric screening
N...H Dist
H-bond length
1.70 - 1.80 Å
-
C-F Bond
Carbon-Fluorine length
~1.35 Å
Rigid, minimal change
Table 2: Energetic & Electronic Parameters
Parameter
Method
Significance
IMHB Energy
NBO ()
Expect 12-18 kcal/mol . High value due to resonance assistance and F-induced acidity.
Dipole Moment
wB97X-D
Large vector pointing away from F atoms.
pKa (Calc)
SMD/Thermodynamic
Expect range 7.5 - 8.5 (Lower than phenol's 9.95 due to F atoms).
References
Gaussian 16 User Reference (SMD Model). Gaussian.com.
[Link]
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics.
[Link]
Truhlar, D. G., et al. (2009). Universal Solvation Model Based on Solute Electron Density (SMD). Journal of Physical Chemistry B.
[Link]
Filarowski, A., et al. (2016). Intramolecular Hydrogen Bonding in ortho-Hydroxyaryl Mannich Bases. Molecules.
[Link][1][2][3][4][5][6][7][8][9]
Rimoldi, I., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.[5][10] Molecules.
[Link][1][2][3][4][5][6][7][8][9]
Thermodynamic Solubility Profiling of 2-Dimethylaminomethyl-4,5-difluoro-phenol: A Process Development Guide
Executive Summary This technical guide outlines the standard operating procedure (SOP) and theoretical framework for determining the solubility profile of 2-Dimethylaminomethyl-4,5-difluoro-phenol (CAS 704884-78-6).[1] A...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the standard operating procedure (SOP) and theoretical framework for determining the solubility profile of 2-Dimethylaminomethyl-4,5-difluoro-phenol (CAS 704884-78-6).[1] As a critical intermediate—likely in the synthesis of fluoroquinolones or similar bioactive scaffolds—understanding its solid-liquid equilibrium (SLE) is paramount for optimizing yield during recrystallization and purification.[1]
This document does not merely list data but establishes the methodological standard for generating high-integrity solubility data. It details the physicochemical basis of the molecule's behavior, the gravimetric determination protocol, and the application of the Modified Apelblat and van’t Hoff models to predict process scalability.[1]
Physicochemical Profile & Structural Analysis[1]
Before initiating wet chemistry, one must understand the structural factors dictating the solubility of this Mannich base derivative.[1]
Structural Determinants
The molecule contains three distinct functionalities that compete during solvation:
Phenolic Hydroxyl (Acidic): A hydrogen bond donor (HBD).[1]
Dimethylaminomethyl Group (Basic): A hydrogen bond acceptor (HBA).[1]
Difluoro Substitution (Lipophilic/Electronic): The fluorine atoms at positions 4 and 5 are highly electronegative, withdrawing electron density from the aromatic ring.[1]
The "Pseudo-Ring" Effect
A critical insight for this specific isomer is the potential for Intramolecular Hydrogen Bonding (IMHB).[1] The proximity of the phenolic proton to the tertiary amine nitrogen allows for the formation of a stable 6-membered pseudo-ring.[1]
Non-Polar Solvents: The IMHB masks the polar groups, effectively increasing lipophilicity.[1] Expect higher-than-predicted solubility in solvents like Toluene or DCM compared to non-ortho isomers.[1]
Protic Solvents: Solvents like Methanol or Ethanol can disrupt this IMHB, competing to solvate the amine and phenol independently.[1]
Acidity: The 4,5-difluoro substitution increases the acidity of the phenol (lowering pKa), potentially strengthening the internal salt character.[1]
While dynamic methods (laser monitoring) are faster, the Static Gravimetric Method remains the gold standard for generating thermodynamic data suitable for regulatory filing.[1]
Step 1: Saturation
Add excess solute to 20 mL of the target solvent in the jacketed vessel.[1] The presence of undissolved solid phase is mandatory to ensure equilibrium.[1]
Step 2: Equilibration
Agitate the suspension using a magnetic stirrer (400 rpm) at the target temperature (e.g., 298.15 K) for 24 hours .
Validation: Stop stirring and allow settling for 2 hours. If the solid phase disappears, add more solute and repeat.[1]
Step 3: Sampling & Filtration
Using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter, withdraw 2-5 mL of the supernatant.[1]
Critical: The syringe and filter must be at the same temperature as the solution to prevent premature crystallization during sampling.[1]
Step 4: Gravimetric Analysis
Transfer the filtrate to a pre-weighed weighing dish (
).[1] Weigh the dish with the solution (). Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved ().
Step 5: Calculation
Calculate the mole fraction solubility (
Where ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
and are the molar masses of the solute and solvent, respectively.[1]
Workflow Visualization
Figure 1: Standardized Gravimetric Workflow for Solubility Determination.
Thermodynamic Modeling
Raw data points are insufficient for process design.[1] We must correlate the data to thermodynamic models to interpolate solubility at any temperature and understand the dissolution mechanism.[1]
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
) with temperature ().[1] It accounts for the non-ideality of the solution.
A, B, C: Empirical parameters derived from multiple linear regression of the experimental data.
Utility: Use this equation to predict solubility curves for cooling crystallization profiles.
van't Hoff Analysis
To understand the energetics of dissolution, apply the van't Hoff equation.[1][2][3] Plot
DMF/DMSO: Strong H-bond acceptors for the phenolic proton.[1]
Moderate Solubility:
Ethyl Acetate/Acetone:[4] Good for crystallization; solubility drops sharply with temperature (steep curve).[1]
Low Solubility (Anti-Solvents):
Water:[3][5][6] Likely low solubility at neutral pH due to the lipophilic difluoro-aromatic core.[1]
Hexane/Heptane: Too non-polar to overcome the crystal lattice energy.[1]
Process Optimization Logic
Figure 2: Strategic Solvent Selection based on Physicochemical Properties.
References
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link[1]
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] Link[1]
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link[1]
PubChem Compound Summary. (2024). 2-((Dimethylamino)methyl)phenol (Analogous Structure).[1][5][7] National Center for Biotechnology Information.[1] Link
Shake-Flask Method Standard. (2019). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility.[1] OECD Publishing.[1] Link[1]
Exploring the reactivity of the phenolic hydroxyl group in 2-Dimethylaminomethyl-4,5-difluoro-phenol
The following technical guide details the reactivity profile of 2-Dimethylaminomethyl-4,5-difluoro-phenol , a specialized Mannich base phenol. This analysis is synthesized from first-principles physical organic chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity profile of 2-Dimethylaminomethyl-4,5-difluoro-phenol , a specialized Mannich base phenol. This analysis is synthesized from first-principles physical organic chemistry, analogous structural data, and established reactivity patterns of fluorinated aminophenols.[1][2]
Technical Guide for Medicinal Chemistry & Materials Science [2]
Structural Logic & Physicochemical Core
To master the reactivity of this molecule, one must first deconstruct the competing electronic and steric forces at play.[1] The structure is not merely a sum of its parts; it is a dynamic system governed by an Intramolecular Hydrogen Bond (IMHB) and a Push-Pull Electronic Effect .
The Electronic Landscape[1]
The Phenolic Core (C1): The hydroxyl group is the primary reactive center.[1] Its nucleophilicity is modulated by the ring substituents.[1]
The Mannich Base Side Chain (C2): The -(CH2)N(Me)2 group at the ortho position is a critical distinct feature.[1] It acts as an internal base and a steric gatekeeper.[1]
The Difluoro Motif (C4, C5): Fluorine atoms are highly electronegative (
C4-F (Para to OH): Exerts a strong inductive withdrawing effect (-I) but a weak resonance donating effect (+R).[2] The net effect is electron-withdrawing, increasing the acidity of the phenol.[1]
C5-F (Meta to OH): Exerts a dominant inductive withdrawing effect (-I) with no resonance cancellation.[2] This significantly acidifies the phenol.[1]
The Intramolecular Hydrogen Bond (IMHB)
The defining feature of this molecule is the interaction between the phenolic proton and the tertiary amine nitrogen.[1]
This 6-membered pseudo-cyclic ring creates a "Proton Sponge" effect.[2]
Non-Polar Solvents: The IMHB locks the proton, increasing solubility in organic media (lipophilicity boost) and shielding the hydroxyl from weak bases.[1]
Polar/Protic Solvents: The equilibrium shifts toward a Zwitterionic species (Phenolate
/ Ammonium ), especially stabilized by the electron-withdrawing fluorine atoms which stabilize the phenolate anion.[2]
Causality: The 4,5-difluoro substitution pulls electron density from the ring, stabilizing the phenolate anion.[1] However, the ortho-aminomethyl group complicates this.[1] While the IMHB resists initial deprotonation by "holding" the proton, the ammonium species (once protonated) is highly electron-withdrawing, further acidifying the phenol.[1]
Implication: This molecule can be deprotonated by weaker bases (e.g.,
in acetone) than standard alkyl-phenols, provided the solvent disrupts the IMHB.[1]
O-Alkylation & Acylation (The "Internal Base" Effect)
Standard Williamson ether synthesis protocols must be adapted.[1] The built-in tertiary amine can act as a catalytic base, facilitating the reaction, or as a nucleophilic competitor (quaternization).[1]
Self-Validating Protocol Tip: Use non-quaternizing alkylating agents (e.g., alkyl iodides over triflates) to avoid N-alkylation.[2] The oxygen is softer and more nucleophilic in the phenolate form.[1]
Metal Chelation & Ligand Chemistry
The ortho-arrangement of the hard oxygen donor (O) and the borderline nitrogen donor (N) makes this molecule a potent bidentate ligand .[1]
Boron Chelation: Reacts with boronic acids to form stable boronate esters (BODIPY-like analogues).[2]
Transition Metals: Forms 5-membered chelate rings with Cu(II), Zn(II), and Fe(III).[1] The fluorine atoms tune the redox potential of the metal center.[1]
Visualizing the Reactivity Pathways
The following diagram maps the logical flow of reactivity based on the specific structural features of the molecule.
Caption: Mechanistic pathways governed by the interplay of the fluorinated core and the aminomethyl side chain.[1]
Experimental Protocols
Protocol: Determination of pKa (Potentiometric Titration)
Objective: To determine the precise dissociation constant of the phenolic hydroxyl in the presence of the amine.
Preparation: Dissolve
of the analyte in of a degassed Methanol/Water mixture (to ensure solubility and disrupt strong IMHB).
Titrant: Standardized
.
Execution: Perform titration at
under inert atmosphere.
Data Analysis: Plot pH vs. Volume. Expect two inflection points if the amine is protonated initially (ammonium pKa ~9-10, phenol pKa ~8-9).[2]
Self-Validation: The first equivalence point corresponds to the neutralization of any excess acid or the phenol if the amine is free base.[1] If the starting material is the hydrochloride salt, the first point is the phenol, the second is the ammonium.[1]
An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Dimethylaminomethyl-4,5-difluoro-phenol
Intended Audience: Researchers, scientists, and drug development professionals. Abstract Intramolecular hydrogen bonding (IHB) is a critical non-covalent interaction that significantly influences the three-dimensional st...
Author: BenchChem Technical Support Team. Date: February 2026
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
Intramolecular hydrogen bonding (IHB) is a critical non-covalent interaction that significantly influences the three-dimensional structure, physicochemical properties, and ultimately, the biological activity of small molecules. This technical guide provides a comprehensive investigation into the intramolecular hydrogen bond in 2-Dimethylaminomethyl-4,5-difluoro-phenol. We will explore the theoretical underpinnings of this interaction, detail rigorous experimental methodologies for its characterization, and present a robust computational framework for its analysis. This document is designed to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of Intramolecular Hydrogen Bonding in Drug Design
An intramolecular hydrogen bond (IHB) is a non-covalent attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another electronegative atom within the same molecule (the acceptor).[1] In the context of drug design, the presence and strength of an IHB can profoundly impact a molecule's conformational rigidity, lipophilicity, membrane permeability, and interaction with its biological target.[2] By pre-organizing a molecule into a bioactive conformation, an IHB can reduce the entropic penalty of binding to a receptor, thereby enhancing potency.
The subject of this guide, 2-Dimethylaminomethyl-4,5-difluoro-phenol, presents a fascinating case study. It possesses a phenolic hydroxyl group (O-H) as a potential hydrogen bond donor and a tertiary amine (N) as a potential acceptor, positioned ortho to each other on a difluorinated benzene ring. The fluorine substituents are expected to modulate the acidity of the phenolic proton and influence the electronic environment of the aromatic system, making the study of its IHB both intriguing and relevant.[3][4]
Theoretical Framework
The intramolecular hydrogen bond in 2-Dimethylaminomethyl-4,5-difluoro-phenol is anticipated to be an O-H···N interaction. The strength of this bond is influenced by several factors:
Acidity of the Donor (O-H): The electron-withdrawing fluorine atoms at positions 4 and 5 are expected to increase the acidity of the phenolic proton, making it a more potent hydrogen bond donor.
Basicity of the Acceptor (N): The nitrogen atom of the dimethylaminomethyl group possesses a lone pair of electrons, rendering it a suitable hydrogen bond acceptor.
Geometry: The ortho-positioning of the donor and acceptor groups facilitates the formation of a stable six-membered ring-like structure, which is energetically favorable for hydrogen bonding.[5]
Experimental Characterization of the Intramolecular Hydrogen Bond
A multi-faceted experimental approach is essential to unequivocally establish and characterize the intramolecular hydrogen bond. Here, we detail two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for probing hydrogen bonds in solution.[6] Several NMR experiments can provide evidence for the presence and strength of the O-H···N intramolecular hydrogen bond.
The chemical shift of the phenolic proton (O-H) is highly sensitive to its electronic environment. In the absence of hydrogen bonding, this proton is expected to appear at a chemical shift typical for phenols. However, the formation of an intramolecular hydrogen bond deshields the proton, causing a significant downfield shift in its resonance.
Experimental Protocol: 1H NMR Titration
Sample Preparation: Prepare a series of solutions of 2-Dimethylaminomethyl-4,5-difluoro-phenol in a non-polar, aprotic solvent (e.g., CDCl3) at varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
Data Acquisition: Acquire a standard one-dimensional 1H NMR spectrum for each sample.
Analysis: Observe the chemical shift of the O-H proton. If the chemical shift remains constant across the concentration range, it is indicative of a strong intramolecular hydrogen bond, as intermolecular interactions are minimized at low concentrations.[7]
The stability of a hydrogen bond can be assessed by monitoring the chemical shift of the labile proton as a function of temperature. Intermolecular hydrogen bonds are more susceptible to disruption at elevated temperatures compared to intramolecular ones.
Experimental Protocol: Variable Temperature 1H NMR
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent with a high boiling point (e.g., d6-DMSO or toluene-d8).
Data Acquisition: Acquire a series of 1H NMR spectra at different temperatures (e.g., 298 K, 313 K, 328 K, 343 K).
Analysis: Plot the chemical shift of the O-H proton against temperature. A small temperature coefficient (Δδ/ΔT) suggests a strong, stable intramolecular hydrogen bond that is less affected by thermal energy.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a sensitive technique for detecting hydrogen bonding by observing the vibrational frequencies of the involved functional groups.[9][10]
The O-H stretching vibration is particularly informative. In a non-hydrogen-bonded phenol, the O-H stretch appears as a sharp band around 3600 cm-1. The formation of a hydrogen bond weakens the O-H bond, resulting in a red-shift (shift to lower frequency) and significant broadening of this band.[11]
Experimental Protocol: Dilution Study by FTIR
Sample Preparation: Prepare a series of dilute solutions of the compound in a non-polar solvent (e.g., CCl4) at various concentrations.
Data Acquisition: Record the FTIR spectrum for each solution in the region of 4000-3000 cm-1.
Analysis: Examine the O-H stretching region. The presence of a broad band at a lower frequency that does not diminish upon dilution confirms the existence of an intramolecular hydrogen bond. In contrast, bands corresponding to intermolecular hydrogen bonds would decrease in intensity with decreasing concentration.[12]
Computational Modeling and Analysis
Computational chemistry provides invaluable insights into the geometry, energetics, and electronic nature of the intramolecular hydrogen bond, complementing experimental findings.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for optimizing molecular geometries and calculating electronic properties.
Computational Workflow: DFT Analysis
Caption: A typical workflow for DFT-based analysis of intramolecular hydrogen bonding.
Geometry Optimization: The initial structure of 2-Dimethylaminomethyl-4,5-difluoro-phenol is built and then its geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This will yield the lowest energy conformation.
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectrum. The calculated O-H stretching frequency can be compared with experimental FTIR data.
Analysis of Geometric Parameters: The optimized geometry will provide key parameters for the hydrogen bond, including:
d(H···A): The distance between the hydrogen atom and the acceptor atom (N).
d(D-A): The distance between the donor atom (O) and the acceptor atom (N).
∠(D-H···A): The angle of the hydrogen bond.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electronic interactions contributing to the hydrogen bond.[13] It examines the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO.
For the O-H···N hydrogen bond, the key interaction is the donation of electron density from the lone pair of the nitrogen atom (nN) to the antibonding orbital of the O-H bond (σ*O-H). The second-order perturbation theory energy of this interaction, E(2), quantifies the strength of the hydrogen bond. A higher E(2) value indicates a stronger interaction.[14][15]
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a powerful method for analyzing the topology of the electron density to characterize chemical bonds, including hydrogen bonds.[16][17]
A bond critical point (BCP) between the hydrogen and acceptor atoms is a necessary condition for the existence of a hydrogen bond.[18] Several topological parameters at the BCP provide quantitative information about the nature of the interaction:
Electron Density (ρ(r)): A measure of the shared electron density at the BCP.
Laplacian of the Electron Density (∇²ρ(r)): A positive value is characteristic of a closed-shell interaction, typical of hydrogen bonds.
The strength of the hydrogen bond can be correlated with the electron density at the BCP.[19][20]
Table 1: Expected Quantitative Data from Computational Analysis
Parameter
Description
Expected Value Range
Geometric
d(H···N)
Hydrogen-acceptor distance
1.8 - 2.2 Å
∠(O-H···N)
Hydrogen bond angle
> 120°
NBO
E(2) (nN → σ*O-H)
Stabilization energy
> 5 kcal/mol
QTAIM
ρ(r) at BCP
Electron density at BCP
0.01 - 0.04 a.u.
∇²ρ(r) at BCP
Laplacian of electron density
> 0
Synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol
The synthesis of the title compound can be achieved via the Mannich reaction, a well-established method for the aminoalkylation of acidic protons.[21][22]
Caption: Synthetic scheme for 2-Dimethylaminomethyl-4,5-difluoro-phenol.
Protocol: Synthesis via Mannich Reaction
Reaction Setup: In a round-bottom flask, dissolve 4,5-difluorophenol in a suitable solvent (e.g., ethanol).
Reagent Addition: Add an aqueous solution of dimethylamine followed by an aqueous solution of formaldehyde.
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Workup and Purification: After completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired product.
Note: For a related synthesis of 2-Dimethylaminomethyl phenol, see the method described by S. Cavitt.[23]
Conclusion
The investigation of the intramolecular hydrogen bond in 2-Dimethylaminomethyl-4,5-difluoro-phenol requires a synergistic approach combining experimental and computational methods. NMR and FTIR spectroscopy provide definitive evidence of the presence and relative strength of the O-H···N interaction in solution. Concurrently, DFT calculations, NBO analysis, and QTAIM offer a detailed understanding of the bond's geometry, energetics, and electronic underpinnings. A thorough characterization of this intramolecular hydrogen bond is crucial for understanding its influence on the molecule's properties and for its potential application in drug development. This guide provides the necessary theoretical background and practical protocols to empower researchers in this endeavor.
References
Ding, K., et al. (2010). HNN-COSY NMR experiment for direct detection of N–H⋯N hydrogen bonds in 15N-labeled biomolecules. Nature Protocols, 5(6), 1014-1023. [Link]
Filo. (2026, January 8). Explain hydrogen bonding in phenol. Retrieved from [Link]
Sikorska, E., & Siodla, T. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 484. [Link]
Kuhn, B., et al. (2019). How to Model Inter- and Intramolecular Hydrogen Bond Strengths with Quantum Chemistry. Journal of Chemical Information and Modeling, 59(9), 3846-3856. [Link]
Grzesiek, S., et al. (2004). Direct detection of N-H···N hydrogen bonds in biomolecules by NMR spectroscopy. Journal of the American Chemical Society, 126(13), 4128-4129. [Link]
Fadeev, E. (2010, March 8). What NMR experiments can be used to detect hydrogen bonds? ResearchGate. Retrieved from [Link]
Vedantu. (n.d.). The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE. Retrieved from [Link]
Stone, A. J. (2017). Natural Bond Orbitals and the Nature of the Hydrogen Bond. Molecules, 22(12), 2093. [Link]
Varghese, J., et al. (2021). Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. Crystal Growth & Design, 21(11), 6331-6341. [Link]
Iwahara, J., et al. (2020). NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. Journal of the American Chemical Society, 142(37), 15668-15672. [Link]
Gellman, S. H., et al. (2016). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 40(9), 7434-7437. [Link]
Yaremko, A. M., et al. (2021). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 26(21), 6436. [Link]
Viani, R., et al. (2004). Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field. Journal of Medicinal Chemistry, 47(24), 6033-6041. [Link]
Banhegyi, G. (2014, October 29). FTIR spectroscopy of Hydrogen bonding in polymers? ResearchGate. Retrieved from [Link]
Quora. (2019, September 4). Why can't organic fluorine atoms become hydrogen bond acceptors despite their strong electronegativity? Retrieved from [Link]
de Souza, M. A., et al. (2023). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry, 88(15), 10321-10331. [Link]
Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
Reva, I., & Fausto, R. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2736. [Link]
ResearchGate. (n.d.). Intramolecular and intermolecular H-bonding of phenol. Retrieved from [Link]
Alkorta, I., & Elguero, J. (2003). Effects of fluorine substitution on hydrogen bond interactions. Journal of Fluorine Chemistry, 123(1), 71-77. [Link]
Gosh, S., et al. (2015). Hydrogen bonding, halogen bonding and lithium bonding: an atoms in molecules and natural bond orbital perspective towards conservation of total bond order, inter- and intra-molecular bonding. Physical Chemistry Chemical Physics, 17(35), 22637-22647. [Link]
Papamokos, G., et al. (2012). Intramolecular hydrogen bonding in flexible molecules: a quantitative approach. Journal of the American Chemical Society, 134(18), 7872-7879. [Link]
Wang, Y., & Yu, Z.-X. (2019). Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. Organic Letters, 21(24), 10078-10082. [Link]
Spectroscopy Magazine. (2024, February 10). Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025. Retrieved from [Link]
Wikipedia. (n.d.). Atoms in molecules. Retrieved from [Link]
Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Journal of Molecular Structure, 1230, 129881. [Link]
Grabowski, S. J. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Molecules, 25(24), 6062. [Link]
Royal Society of Chemistry. (n.d.). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Retrieved from [Link]
Kass, S. R., et al. (2022). Computational investigation into intramolecular hydrogen bonding controlling the isomer formation and pKa of octahedral nickel (II) proton reduction catalysts. Dalton Transactions, 51(8), 3121-3130. [Link]
Denisov, G. S., & Shenderovich, I. G. (2009). The hydrogen bond – practice and QTAIM theory. Physical Chemistry Chemical Physics, 11(47), 11114-11119. [Link]
American Crystallographic Association. (n.d.). QTAIM: quantum theory of atoms in molecules. Retrieved from [Link]
Matta, C. F., & Boyd, R. J. (Eds.). (2007). The Quantum Theory of Atoms in Molecules. Wiley-VCH. [Link]
Ohki, Y., et al. (1993). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. Journal of Medicinal Chemistry, 36(14), 1947-1953. [Link]
PrepChem. (n.d.). Synthesis of 2-Dimethylaminomethyl phenol. Retrieved from [Link]
EPA CompTox Chemicals Dashboard. (2025, October 15). 2-amino-4,5-difluorophenol Properties. Retrieved from [Link]
MDPI. (2021, December 31). 2-(4-(Dimethylamino)phenyl)-3,3-difluoro-4,6-diphenyl-3,4-dihydro-1,2,4,5,3-tetrazaborinin-2-ium-3-ide. Retrieved from [Link]
Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
Google Patents. (n.d.). RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]
Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]
ChemBK. (2024, April 9). Phenol, 2,5-difluoro-. Retrieved from [Link]
Protocol for the Mannich Reaction to Synthesize 2-Dimethylaminomethyl-4,5-difluoro-phenol
Executive Summary & Strategic Rationale This application note details the protocol for the regioselective aminoalkylation (Mannich reaction) of 3,4-difluorophenol to synthesize 2-dimethylaminomethyl-4,5-difluorophenol ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details the protocol for the regioselective aminoalkylation (Mannich reaction) of 3,4-difluorophenol to synthesize 2-dimethylaminomethyl-4,5-difluorophenol .
This specific scaffold is a critical pharmacophore in the development of kinase inhibitors and fluorinated agrochemicals. The synthesis relies on the Mannich condensation , a three-component reaction involving a phenol, formaldehyde, and a secondary amine.[1][2][3]
Scientific Logic: Regiocontrol in Fluorinated Phenols
The core challenge in this synthesis is regioselectivity . 3,4-Difluorophenol possesses two available sites for electrophilic aromatic substitution (EAS) ortho to the hydroxyl group:
Position 2 (C2): Flanked by the hydroxyl group and the fluorine at C3.
Position 6 (C6): Flanked by the hydroxyl group and a proton.
Mechanistic Insight: While fluorine is an ortho/para director, it is also inductively electron-withdrawing.
Sterics: Attack at C2 is disfavored due to the steric clash between the incoming electrophile (iminium ion) and the fluorine atom at C3.
Electronics: The C6 position is electronically activated by the hydroxyl group (ortho) and the C3-fluorine (para), while being less sterically hindered.
Successful synthesis of the 4,5-difluoro isomer (which results from substitution at C6 of the starting 3,4-difluorophenol) requires kinetic control to minimize substitution at the crowded C2 position and prevent bis-substitution.
Reaction Mechanism & Pathway Analysis
The reaction proceeds via the formation of a reactive iminium ion (Eschenmoser salt equivalent) generated in situ from formaldehyde and dimethylamine.[1][4] This electrophile attacks the electron-rich phenol ring.
Pathway Visualization
The following diagram illustrates the competing pathways and the favored route to the target 4,5-difluoro isomer.
Caption: Mechanistic pathway highlighting the steric steering that favors C6 substitution to yield the 4,5-difluoro product.
Experimental Protocol
Materials & Stoichiometry
Component
Role
Reagent Grade
Equiv.
MW ( g/mol )
3,4-Difluorophenol
Substrate
>98%
1.0
130.09
Dimethylamine (40% aq)
Amine Source
CP Grade
1.1
45.08
Formaldehyde (37% aq)
C1 Source
ACS Reagent
1.1
30.03
Ethanol
Solvent
Abs. or 95%
N/A
46.07
HCl (conc.)
pH Adjuster
ACS Reagent
N/A
36.46
NaOH (10% aq)
Neutralizer
ACS Reagent
N/A
40.00
Step-by-Step Methodology
Phase 1: Reagent Preparation & Addition
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
Solvation: Dissolve 3,4-difluorophenol (13.0 g, 100 mmol) in Ethanol (50 mL). Chill the solution to 0–5°C using an ice bath.
Expert Note: Cooling is essential to prevent immediate exothermic polymerization of reagents and to control the rate of iminium ion formation.
Amine Addition: Add Dimethylamine (40% aq) (12.4 g, 110 mmol) dropwise over 10 minutes. Stir for an additional 15 minutes at 0°C.
Aldehyde Addition: Add Formaldehyde (37% aq) (8.9 g, 110 mmol) dropwise over 20 minutes. Maintain internal temperature <10°C.
Phase 2: Reaction & Kinetic Control
Room Temperature Stir: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.
Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (Mobile Phase: 10% MeOH in DCM) or HPLC. Look for the disappearance of the phenol starting material.
Self-Validation: If starting material persists after 6 hours, add an additional 0.1 eq of dimethylamine and formaldehyde and continue reflux.
Concentration: Remove the ethanol solvent under reduced pressure (Rotavap) to yield a viscous residue.
Acidification: Resuspend the residue in Water (50 mL) and acidify to pH ~2 using conc. HCl .
Logic: This converts the Mannich base (product) into its water-soluble hydrochloride salt. Unreacted phenol remains non-ionic (mostly) or less soluble.
Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate (2 x 30 mL).
Purpose: Removes unreacted 3,4-difluorophenol and non-basic impurities (e.g., bis-phenol byproducts). Discard the organic layer.
Basification: Cool the aqueous layer to 0°C and slowly basify to pH 10–11 using 10% NaOH .
Observation: The product should precipitate as a white to off-white oil or solid.
Product Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 40 mL).
Drying & Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Phase 4: Crystallization (Optional)
If the product oil does not solidify or requires higher purity:
Dissolve the residue in a minimum amount of hot Hexane/Ethyl Acetate (9:1) .
Cool slowly to 4°C to induce crystallization.
Process Workflow Diagram
The following flowchart outlines the critical decision points and physical operations.
Caption: Operational workflow for the synthesis and purification of the Mannich base.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete iminium formation or oligomerization.
Ensure reagents are fresh. Paraformaldehyde can be used instead of formalin to reduce water content (requires depolymerization).
Bis-substitution
Excess reagents or high temperature.
Strictly control stoichiometry (1.0–1.1 eq). Keep temperature low during addition.
Regioisomer Contamination
Attack at C2 position.
Purify via recrystallization.[1][5] The 4,5-difluoro isomer (C6 sub) is generally more symmetrical and crystallizes better.
Emulsions
Amphoteric nature of product.
Use Brine during extraction.[6] Ensure pH is distinctly basic (>10) during final extraction.
Safety & Handling (E-E-A-T)
Formaldehyde: Known carcinogen and sensitizer. All operations must be performed in a functioning fume hood.
HF Potential: While the C-F bond is stable under these conditions, combustion of fluorinated compounds can release HF. Handle waste accordingly.
Dimethylamine: Highly volatile and noxious. Use chilled solutions or the hydrochloride salt (with an extra equivalent of base).
References
General Mannich Reaction Mechanism
Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. Link
Mannich Reaction on Phenols
Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. Link
Regioselectivity in Phenolic Systems
Kozłowska, K., et al. (2018). Regioselectivity in the Mannich Reaction of Phenols. Current Organic Chemistry. Link
Synthesis of Fluorinated Phenol Derivatives
BenchChem Application Note. Synthesis of 2,4-Difluorophenol derivatives. Link (Generalized reference for fluorinated scaffold handling).
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 2-Dimethylaminomethyl-4,5-difluoro-phenol as a Versatile Ligand in Coordination Chemistry
Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Dimethylaminomethyl-4,5-difluoro-phenol as a ligand in coordination chemistry. While thi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Dimethylaminomethyl-4,5-difluoro-phenol as a ligand in coordination chemistry. While this specific fluorinated phenolic Mannich base is not extensively documented in current literature, its structural motifs—a bidentate N,O-donor set and electron-withdrawing fluorine substituents—suggest significant potential for the development of novel metal complexes. This document offers detailed, field-proven protocols for the synthesis of the ligand and its coordination complexes, a thorough guide to their characterization using modern spectroscopic and analytical techniques, and an expert perspective on their potential applications in catalysis and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the coordination chemistry of this promising ligand.
Introduction: The Potential of a Fluorinated Phenolic Mannich Base
Phenolic Mannich bases are a well-established class of ligands in coordination chemistry, valued for their straightforward synthesis and the stable chelate rings they form with a wide array of metal ions.[1][2] The introduction of a dimethylaminomethyl group ortho to the phenolic hydroxyl creates a robust N,O-bidentate donor environment, capable of forming stable five-membered chelate rings with metal centers.
The subject of this guide, 2-Dimethylaminomethyl-4,5-difluoro-phenol, introduces an intriguing electronic modification to this classic ligand scaffold. The presence of two fluorine atoms on the aromatic ring is expected to significantly influence the electronic properties of the ligand and, consequently, the resulting metal complexes. The strong electron-withdrawing nature of fluorine will lower the pKa of the phenolic proton, potentially facilitating coordination at lower pH values. Furthermore, these substituents can modulate the redox potential of the metal center in the resulting complexes, a critical factor in catalytic applications.[3]
This guide provides a foundational framework for the exploration of 2-Dimethylaminomethyl-4,5-difluoro-phenol in coordination chemistry, from its synthesis to the investigation of its metal complexes' properties and potential applications.
Synthesis of the Ligand: The Mannich Reaction
The synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol is readily achieved via the Mannich reaction, a three-component condensation of a compound with an active hydrogen (4,5-difluorophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[4][5]
Reaction Scheme
Caption: Synthesis of the ligand via the Mannich reaction.
Protocol: Synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-difluorophenol (10.0 g, 76.9 mmol) in ethanol (100 mL).
Addition of Reagents: To the stirred solution, add aqueous dimethylamine (40% w/w, 10.6 g, 94.0 mmol) followed by aqueous formaldehyde (37% w/w, 7.8 g, 96.1 mmol).
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purification: Dissolve the residue in diethyl ether (150 mL) and wash with water (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of Metal Complexes: A General Approach
The N,O-bidentate nature of 2-Dimethylaminomethyl-4,5-difluoro-phenol allows for the straightforward synthesis of coordination complexes with various transition metals. The following is a general protocol that can be adapted for different metal salts.
Experimental Workflow
Caption: General workflow for the synthesis of metal complexes.
Protocol: Synthesis of a Cu(II) Complex
Ligand Solution: Dissolve 2-Dimethylaminomethyl-4,5-difluoro-phenol (2.0 mmol) in hot ethanol (20 mL).
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 mmol) in hot ethanol (20 mL).
Complexation: Slowly add the metal salt solution to the stirred ligand solution. A color change and/or precipitation should be observed.
Reaction: Stir the resulting mixture at room temperature for 2 hours or heat to reflux for 1 hour to ensure complete reaction.
Isolation: Cool the mixture to room temperature and collect the solid product by vacuum filtration.
Purification: Wash the precipitate with cold ethanol and then diethyl ether. Dry the complex in a vacuum desiccator.
This protocol can be adapted for other metal salts such as NiCl₂·6H₂O, Co(OAc)₂·4H₂O, or Zn(OAc)₂·2H₂O. The stoichiometry is typically 2:1 (ligand:metal) for square planar or octahedral geometries.[6][7]
Characterization of the Ligand and its Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
For diamagnetic complexes (e.g., Zn(II)), shifts in proton signals adjacent to coordination sites. Broadening or disappearance of signals for paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)).[10]
Disappearance of the broad O-H stretch. Shift in the C-N stretch. Appearance of new low-frequency bands corresponding to M-O and M-N vibrations (600-400 cm⁻¹).[12]
UV-Vis
π→π* transitions of the aromatic ring (~250-300 nm).
Ligand-based transitions may shift. For d-block metals, appearance of d-d transition bands in the visible region.
Mass Spec.
Molecular ion peak corresponding to the ligand's mass.
Molecular ion peak corresponding to the complex, or fragments showing the ligand and metal.
Single-Crystal X-ray Diffraction
For crystalline complexes, single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[13][14][15] This technique provides unequivocal proof of coordination and the specific binding mode of the ligand.
Potential Applications: A Forward Look
The unique electronic and steric properties of 2-Dimethylaminomethyl-4,5-difluoro-phenol suggest its metal complexes could be valuable in several fields.
Catalysis
Copper complexes of phenolic ligands have been extensively studied as catalysts for a variety of oxidation reactions.[16][17] The electron-withdrawing fluorine atoms in the ligand could enhance the catalytic activity of its copper(II) complex in the aerobic oxidation of alcohols or phenols by modulating the redox potential of the Cu(II)/Cu(I) couple.[3][18][19]
Proposed Research Protocol: Catalytic Oxidation of Benzyl Alcohol
In a reaction vessel, dissolve the Cu(II) complex of 2-Dimethylaminomethyl-4,5-difluoro-phenol (0.01 mmol) in a suitable solvent (e.g., acetonitrile).
Add benzyl alcohol (1.0 mmol) and a base (e.g., K₂CO₃, 1.2 mmol).
Stir the reaction mixture under an oxygen atmosphere at a controlled temperature (e.g., 60 °C).
Monitor the formation of benzaldehyde by Gas Chromatography (GC) at regular intervals.
Biological Activity
Transition metal complexes of Mannich bases and related Schiff bases are well-known for their potential as antimicrobial and anticancer agents.[20][21][22] The chelation of the metal ion can enhance the biological activity of the organic ligand.[23][24][25] The presence of fluorine atoms can also improve the lipophilicity and metabolic stability of the compounds, which are desirable properties for drug candidates.
Proposed Research Protocol: In Vitro Antimicrobial Screening
Prepare solutions of the ligand and its metal complexes (e.g., with Co(II), Ni(II), Cu(II), Zn(II)) in DMSO.
Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Incubate the microplates and determine the lowest concentration of each compound that inhibits visible growth.
Conclusion
2-Dimethylaminomethyl-4,5-difluoro-phenol represents a promising, yet underexplored, ligand in coordination chemistry. Its straightforward synthesis via the Mannich reaction and its potential to form stable complexes with a variety of metal ions make it an attractive target for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and characterize this ligand and its metal complexes, and to explore their potential applications in the exciting fields of catalysis and medicinal chemistry. The electronic influence of the difluoro-substitution is a key feature that warrants detailed investigation to unlock the full potential of this versatile ligand.
References
Dalton Transactions. (n.d.). Roles of phenol groups and auxiliary ligand of copper(ii) complexes with tetradentate ligands in the aerobic oxidation of benzyl alcohol. Retrieved from [Link]
National Institutes of Health. (2020). Copper catalysis with redox-active ligands. Retrieved from [Link]
National Institutes of Health. (n.d.). Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature. Retrieved from [Link]
National Institutes of Health. (n.d.). Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations. Retrieved from [Link]
Springer Professional. (n.d.). Anticancer and Antimicrobial Activities of Schiff Base Ligand and Their Co(II), Cu(II), and Zn(II) Transition Metal Complexes: An Overview. Retrieved from [Link]
Dalton Transactions. (n.d.). Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Retrieved from [Link]
ResearchGate. (2018). Synthesis and structural studies of new Mannich base ligands and their metal complexes. Retrieved from [Link]
Amanote Research. (2015). Synthesis and Characterization of Some Transition. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. Retrieved from [Link]
Royal Society of Chemistry. (2019). The synthesis of a Cu(ii) Schiff base complex using a bidentate N2O2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. Retrieved from [Link]
National Institutes of Health. (n.d.). Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. Retrieved from [Link]
JACS Directory. (2021). Synthesis and Characterization of Novel Transition Metal Ion Complexes with (E)-2-((7H-Purin-6-ylimino)methyl)phenol and Its Ant. Retrieved from [Link]
Wiley Online Library. (2004). Mannich Reaction. Retrieved from [Link]
National Institutes of Health. (n.d.). Mannich bases in medicinal chemistry and drug design. Retrieved from [Link]
National Institutes of Health. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. Retrieved from [Link]
University of Canterbury. (n.d.). X-ray crystallographic study of copper(II), cobalt(II) and silver(I) complexes of ligands containing two oxine subunits linked b. Retrieved from [Link]
ScienceDirect. (n.d.). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. Retrieved from [Link]
Lingaya's Vidyapeeth. (2024). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Retrieved from [Link]
ResearchGate. (2010). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Retrieved from [Link]
ResearchGate. (2013). Computational studies on the IR and NMR spectra of 2-aminophenol. Retrieved from [Link]
"SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE". (n.d.). Retrieved from [Link]
MedCrave. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
Research Publish Journals. (n.d.). XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. Retrieved from [Link]
TSI Journals. (n.d.). Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. Retrieved from [Link]
National Institutes of Health. (2022). Exploration of newly synthesized transition metal(II) complexes for infectious diseases. Retrieved from [Link]
National Institutes of Health. (2021). Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications. Retrieved from [Link]
"17.11: Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition". (n.d.). Retrieved from [Link]
Springer. (n.d.). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine. Retrieved from [Link]
MDPI. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Retrieved from [Link]
"Organic Chemistry Ir And Nmr Cheat Sheet". (n.d.). Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Side reaction products in the synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol
An in-depth guide to identifying and mitigating side reaction products in the synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol. Technical Support Center: Synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol Welco...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to identifying and mitigating side reaction products in the synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol.
Technical Support Center: Synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol
Welcome to the technical support center for the synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Mannich reaction involving substituted phenols. We will address common challenges, provide troubleshooting strategies, and answer frequently asked questions to help you optimize your synthesis and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for synthesizing 2-Dimethylaminomethyl-4,5-difluoro-phenol?
The synthesis proceeds via the Mannich reaction, a three-component condensation.[1][2][3] The key steps are:
Iminium Ion Formation: Dimethylamine and formaldehyde react, typically under acidic conditions, to form a reactive electrophile called the dimethylaminomethyl cation, also known as an Eschenmoser salt precursor.[4][5]
Electrophilic Aromatic Substitution: The electron-rich 4,5-difluorophenol acts as a nucleophile. The hydroxyl group is a strong activating group and directs the substitution to the positions ortho and para to it.[5] The iminium ion is attacked by the phenol ring, leading to the addition of the dimethylaminomethyl group. Given that the desired product is 2-substituted, this is an ortho-aminomethylation.
Optimizing reaction conditions for the synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol
Technical Support Center: Synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol Executive Summary This guide addresses the synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol via the Mannich reaction. This intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol
Executive Summary
This guide addresses the synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol via the Mannich reaction. This intermediate is a critical scaffold in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).
The core challenge in this synthesis is not the reaction itself, but the regioselectivity and purification due to the amphoteric nature of the product. The starting material, 3,4-difluorophenol , possesses two ortho-positions relative to the hydroxyl group. However, steric hindrance and electronic effects heavily favor the 6-position (yielding the target 4,5-difluoro product upon renumbering), provided kinetic control is maintained.
Module 1: Reaction Optimization (The Mannich Protocol)
User Question: I am observing significant formation of bis-substituted byproducts and unreacted starting material. What are the optimal stoichiometry and temperature settings?
Technical Insight:
The electron-withdrawing nature of the two fluorine atoms on the phenol ring lowers the nucleophilicity of the ring compared to unsubstituted phenol. Consequently, users often overheat the reaction to "force" conversion, leading to bis-aminomethylation. Conversely, under-heating results in stalled conversion due to the deactivated ring.
Preferred over formalin (aq). Reduces water content, preventing the reversal of the iminium ion formation.
Amine Source
Dimethylamine (33% in EtOH)
Alcoholic solution preferred over aqueous to maintain solubility of the fluorinated intermediate.
Stoichiometry
1.0 (Phenol) : 1.1 (HCHO) : 1.1 (HNMe2)
Slight excess of electrophile ensures conversion without promoting bis-addition.
Solvent
Isopropanol (IPA) or Ethanol
Protic solvents stabilize the transition state. IPA offers better thermal control (higher BP) than MeOH.
Temperature
Reflux (80-82°C)
Required to overcome the inductive deactivation of Fluorine.
Step-by-Step Procedure:
Charge 3,4-difluorophenol (1.0 eq) and Paraformaldehyde (1.1 eq) into Isopropanol (5-10 volumes).
Cool to 0-5°C . Critical: Exotherm control.
Add Dimethylamine (1.1 eq) dropwise. Do not allow temp to exceed 15°C during addition.
Allow to warm to RT, then heat to reflux for 3–5 hours.
Monitor: TLC (Mobile Phase: DCM/MeOH 9:1). Look for the disappearance of the phenol spot (
) and appearance of the basic amine spot (, streaks).
Module 2: Mechanism & Pathway Visualization
User Question: Can you explain the regioselectivity? Why doesn't the reaction occur at the other ortho position?
Technical Insight:
In 3,4-difluorophenol, Position 2 is flanked by a Hydroxyl group and a Fluorine atom. This creates significant steric crowding . Furthermore, the Fluorine at C3 exerts a strong inductive withdrawing effect ($ -I $) on C2, deactivating it. Position 6 (which becomes C2 in the product) is less hindered and less deactivated.
Caption: Mechanistic pathway highlighting the formation of the electrophilic iminium species and the regioselective attack at the less hindered ortho-position.
Module 3: Troubleshooting Workup & Purification
User Question: My product is "oiling out" during the workup, and I cannot get it to crystallize. The yield is low.
Technical Insight:
The product is a Mannich Base Phenol , meaning it is zwitterionic/amphoteric.
Acidic pH (< 4): Soluble as the ammonium salt.
Basic pH (> 10): Soluble as the phenoxide salt.
Neutral pH (7-8): Least soluble (Isoelectric point), but often forms an oil due to internal hydrogen bonding.
Troubleshooting Protocol (The "pH Swing" Method):
Evaporation: Remove the reaction solvent (IPA/EtOH) completely. Residue will be an oil.
Acid Extraction: Dissolve residue in 1N HCl. Wash this aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.
Why? Unreacted 3,4-difluorophenol stays in the organic layer. The product stays in the water. Discard the organic layer.
Neutralization: Cool the aqueous layer to 0°C. Slowly add 20% NaOH or NH4OH until pH reaches 8.5 - 9.0 .
Crystallization Trigger:
If oil forms: Add a seed crystal if available.
Trick: Add a small amount of cold hexane or petroleum ether and scratch the flask walls. This disrupts the oil phase and promotes lattice formation.
Caption: Decision tree for the "pH Swing" purification method to isolate the amphoteric Mannich base.
FAQ: Common Issues
Q: Can I use aqueous Formalin (37%) instead of Paraformaldehyde?A: Yes, but yields are typically 10-15% lower. Water inhibits the formation of the iminium ion intermediate. If you must use Formalin, add a dehydrating agent like Magnesium Sulfate (
) to the reaction mixture or use a Dean-Stark trap if using a non-miscible solvent (e.g., Toluene).
Q: I see a spot on TLC that doesn't move (Baseline). What is it?A: This is likely the Benzoxazine derivative or polymerized formaldehyde. If you use excess formaldehyde, it can bridge two phenol molecules. Stick to the 1.1 equivalent limit.
Q: How do I store the product?A: Mannich bases are sensitive to oxidation and moisture. Store under Nitrogen/Argon at 4°C. If the product turns pink/brown over time, it is oxidizing. Recrystallize from Ethanol/Hexane.
References
BenchChem. (2025).[2] The Mannich Reaction with Phenols: A Technical Guide. Retrieved from
CN102746168A. (2012). Method for synthesizing 2,4,6-tris(dimethylaminomethyl)phenol. (Demonstrates the Paraformaldehyde/Phenol/Amine protocol). Retrieved from
Organic Chemistry Portal. (n.d.). Mannich Reaction: Mechanism and Conditions. Retrieved from
US Patent 2009/0069306 A1. (2009). Process for preparing substituted benzodiazepines (involving fluorophenol intermediates). Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,4-difluorophenol and dimethylamine before handling, as they are toxic and corrosive.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: #STAB-2DMA-45DF
Subject: Stability Profile & Troubleshooting Guide for 2-Dimethylaminomethyl-4,5-difluoro-phenol
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Dual-Personality" Hazard
Researchers working with 2-Dimethylaminomethyl-4,5-difluoro-phenol (hereafter referred to as Compound A ) often encounter inexplicable degradation or low yields.[1] This is rarely due to batch purity but rather the molecule's inherent "dual-personality" arising from its Mannich base structure.
Compound A contains both a phenol (acidic) and a dimethylamino group (basic) linked by a methylene bridge.[1] This structural motif creates a "stability window" that is much narrower than typical phenols.
Acidic Risk: Retro-Mannich hydrolysis (Loss of amine).[1]
Fluorine Factor: The 4,5-difluoro substitution significantly increases the acidity of the phenol, shifting the instability window toward neutral pH.
Module 1: Acidic Instability (The Retro-Mannich Trap)
The Mechanism
Under acidic conditions (pH < 4), the equilibrium shifts toward the starting materials. The amine is protonated, making it an excellent leaving group. Water attacks the benzylic position, cleaving the C-N bond.
Filter CDCl3 through basic alumina before use or store over silver foil/K2CO3.[1]
Module 2: Basic Instability (The Quinone Methide Threat)
The Mechanism
This is the most dangerous pathway. Under basic or even neutral conditions (due to the fluorines), the phenol deprotonates to the phenoxide. The phenoxide lone pair pushes electron density into the ring, expelling the dimethylamine group. This generates an ortho-Quinone Methide (o-QM) , a highly reactive electrophile.[1]
The o-QM will rapidly react with any nucleophile present (protein thiols, DNA, or even another molecule of Compound A), leading to polymerization or irreversible binding.[1]
The Fluorine Factor (Critical Insight)
The 4,5-difluoro substitution is electron-withdrawing. This lowers the pKa of the phenol from ~10 (typical phenol) to ~7-8.
Consequence: A significant portion of Compound A exists as the unstable phenoxide at physiological pH (7.4) .
Result: Spontaneous degradation can occur in neutral buffers (PBS), not just in strong base.[1]
Troubleshooting Guide
User Scenario
Root Cause
Corrective Action
"The solution turned yellow/brown overnight."
Oxidative polymerization of Quinone Methides.
Store as a solid salt (HCl salt) or in degassed, anhydrous solvents at -20°C.
"Low yields in nucleophilic substitution."
Competition between your nucleophile and the o-QM pathway.[1]
Keep the reaction temperature low (< 0°C) if using base. Use non-nucleophilic bases (e.g., DIPEA) sparingly.[1]
, not (Lewis acidity of Mg can catalyze degradation).[1]
Evaporation: Keep water bath
.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use this compound in biological assays at pH 7.4?A: Proceed with caution. Due to the fluorine-induced acidity, the half-life at pH 7.4 is significantly shorter than non-fluorinated analogues. Prepare fresh stock solutions in DMSO immediately before use.[1] Do not store aqueous dilutions.[1]
Q: Why does my LC-MS show a mass of [M+12]?A: This is likely a formaldehyde adduct (hydroxymethylation) or a methylene bridge dimer formed during the decomposition of the retro-Mannich products. It indicates the sample is old or was heated.
Q: Is the 4,5-difluoro ring susceptible to nucleophilic attack (SnAr)?A: Yes, but secondary to the Mannich instability. Strong nucleophiles (thiols, amines) at high temperatures can displace the fluorines, especially if the ring is further activated (e.g., oxidized to a quinone).[1] However, the loss of the dimethylamine group (QM formation) usually happens faster than fluorine displacement [1].
References
Ortho-Quinone Methide Formation:
Van De Water, R. W., & Pettus, T. R. (2002).[1] o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis.[1] Tetrahedron, 58(27), 5367-5405.[1]
Mannich Base Stability (Retro-Mannich):
Tramontini, M. (1973).[1] Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775.[1]
Acidity of Fluorinated Phenols:
Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002).[1] Comparison of Different Atomic Charge Schemes for Predicting pKa Values of Substituted Phenols. International Journal of Quantum Chemistry, 90(1), 445-458.[1] (Demonstrates the EWG effect of Fluorine lowering Phenol pKa).
General Reactivity of Hydroxybenzylamines:
ChemicalBook. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol Properties and Stability Data. (Used as a reference for general Mannich base behavior).
Technical Support Center: Synthesis & Purification of 2-Dimethylaminomethyl-4,5-difluoro-phenol
The following guide serves as a specialized Technical Support Center for researchers synthesizing 2-((dimethylamino)methyl)-4,5-difluorophenol . This document addresses the specific regiochemical and purification challen...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers synthesizing 2-((dimethylamino)methyl)-4,5-difluorophenol . This document addresses the specific regiochemical and purification challenges inherent to the Mannich reaction of electron-deficient phenols.
Case ID: MN-45DFP-SYN
Status: Active Support
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Reaction Logic
The synthesis of 2-((dimethylamino)methyl)-4,5-difluorophenol typically proceeds via the Mannich reaction of 3,4-difluorophenol .
Crucial Regiochemical Note:
The target molecule (4,5-difluoro pattern relative to the new substituent) is formed by substitution at the C6 position of the starting material (3,4-difluorophenol). This position is sterically less hindered but electronically distinct from the C2 position (between the OH and F).
Users frequently report "ghost peaks" in HPLC or "sticky solids" during workup. Use this diagnostic table to identify your specific issue.
Diagnostic Matrix
Symptom
Probable Cause
Chemical Identity
Corrective Action
Product is an oil/gum that won't crystallize
Over-alkylation due to excess formaldehyde/amine.
2,6-bis(dimethylaminomethyl)-3,4-difluorophenol
Reduce amine stoichiometry to 0.95 eq. Use non-polar solvent (Toluene) to precipitate the zwitterionic mono-product.
NMR shows "split" aromatic signals
Regioisomer formation at the crowded C2 position.
2-((dimethylamino)methyl)-3,4-difluorophenol
Switch solvent to Ethanol/Water (protic solvents favor the less hindered C6 attack). Lower reaction temperature to <50°C.
Insoluble white precipitate forms during reaction
Polymerization of formaldehyde with phenol (no amine incorporation).
Methylene-bis-phenols (Dimers)
Ensure amine and formaldehyde are pre-mixed (forming the iminium ion) before adding the phenol.
LCMS shows M+14 mass shift
Methylation of the amine or phenol oxygen.
O-methylated byproduct
Rare. Check purity of formaldehyde source (methanol stabilizer content).
Analytical Deep Dive: Distinguishing Regioisomers
The most critical challenge is distinguishing the Target (4,5-difluoro) from the Regioisomer (3,4-difluoro) . Both have the same mass (LCMS is useless for this distinction). You must rely on
H NMR coupling patterns .
The "Coupling Constant" Test
Structural Logic:
Target (4,5-difluoro): The protons are at positions 3 and 6. They are para to each other.
Regioisomer (3,4-difluoro): The protons are at positions 5 and 6. They are ortho to each other.
Feature
Target (4,5-difluoro isomer)
Impurity (3,4-difluoro isomer)
Aromatic Proton Proximity
Para (Separated by substituents)
Ortho (Adjacent)
Coupling ()
Small/Zero (< 1 Hz)
Large (~8–9 Hz)
Coupling
Both protons show large (both are ortho to F)
Complex multiplet (one ortho-F, one meta-F)
Visual Appearance
Two distinct Singlets (or triplets due to F-splitting)
Two distinct Doublets (Roofing effect visible)
Expert Protocol:
F NMR Validation
If
H NMR is ambiguous due to broadening, use F NMR (decoupled).
Target: Two signals with a specific
coupling (~20 Hz).
Impurity: Two signals with similar
, but the chemical shifts will differ significantly due to the proximity of the amine nitrogen lone pair to the C3-Fluorine in the impurity.
Frequently Asked Questions (FAQs)
Q: Why am I getting the bis-mannich product even with 1.0 equivalent of amine?A: The Mannich product (the amine) is more electron-rich than the starting phenol, making it more reactive toward a second attack.
Fix: Use a slight deficiency of the Mannich reagent (0.9 eq). It is easier to wash away unreacted starting phenol (acidic) than to separate the bis-amine (basic).
Q: Can I use CuCl as a catalyst?A: Yes. Literature suggests that Copper(I) Chloride can improve selectivity for mono-substitution in phenol Mannich reactions by coordinating to the phenol oxygen and the amine, directing the reaction and preventing over-alkylation [1].
Q: My product decomposes on silica gel. How do I purify it?A: Mannich bases are basic and acid-sensitive. Silica gel is slightly acidic and can cause reversal of the Mannich reaction (retro-Mannich) or strong adsorption.
Fix: Pre-treat your silica gel with 2-5% Triethylamine in Hexanes before loading your column. Alternatively, use neutral alumina.[2]
Q: What is the best solvent to favor the Target (C6 attack)?A: Protic solvents like Ethanol or Water are recommended. They solvate the phenol anion and the iminium intermediate, increasing the steric bulk of the active species, which discourages attack at the crowded C2 position (between OH and F) [2].
Workflow Visualization: Purification Decision Tree
Use this logic flow to determine the best purification strategy based on your crude mixture's profile.
Figure 2: Purification decision tree based on impurity profile.
References
PrepChem. "Synthesis of 2-Dimethylaminomethyl phenol." PrepChem.com. Accessed via Search. Link
Gasanov, S. et al. "Method of producing 2-[(dimethylamino)methyl]phenol." RU2384567C2. Google Patents. Link
Rietjens, I.M.C.M. et al. "19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols." Applied and Environmental Microbiology, NIH. Link
MDPI. "2-(4-(Dimethylamino)phenyl)-3,3-difluoro... Synthesis and Characterization." Molbank.[2] Link
Structure-Activity Relationship of Fluorinated Aminophenol Catalysts
Topic: Content Type: Publish Comparison Guide A Comparative Guide to Electronic and Steric Tuning in Asymmetric Synthesis Executive Summary: The Fluorine Advantage In the realm of asymmetric organocatalysis and ligand de...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
A Comparative Guide to Electronic and Steric Tuning in Asymmetric Synthesis
Executive Summary: The Fluorine Advantage
In the realm of asymmetric organocatalysis and ligand design, the aminophenol scaffold (e.g., Betti bases, chiral amino alcohols) is a "privileged structure."[1] However, standard hydrocarbon scaffolds often hit a ceiling in enantioselectivity (ee) and reactivity.[1] This guide analyzes how the strategic introduction of fluorine atoms—either on the phenolic ring or the amine backbone—breaks this ceiling.
Key Insight: Fluorination is not merely a "capping" strategy; it is a precise tool for pKa modulation (enhancing H-bond donation) and conformational locking (via the gauche effect), often doubling catalytic efficiency compared to non-fluorinated analogs.[1]
Mechanistic Principles: Why Fluorinate?
To understand the Structure-Activity Relationship (SAR), we must dissect the catalytic cycle.[1] Aminophenol catalysts typically operate via bifunctional activation : the amine activates the nucleophile (or forms an enamine/iminium), while the phenol acts as a Brønsted acid to activate the electrophile.[1]
Electronic Tuning (The pKa Effect)
The phenol moiety serves as a hydrogen-bond donor.
Non-Fluorinated Phenol (pKa ~10): Weak H-bond donor. Interaction with electrophiles (e.g., imines, aldehydes) is loose, leading to lower transition state rigidity and lower ee.[1]
Fluorinated Phenol (pKa 7–9): Electron-withdrawing fluorine atoms (inductive effect, -I) increase the acidity of the hydroxyl proton. This creates a "tight" H-bond network, pulling the electrophile closer to the chiral pocket.
Conformational Control (The Gauche Effect)
In alkyl-fluorinated aminophenols, the C–F bond aligns gauche to C–N bonds due to hyperconjugation (
).[1] This "locks" the catalyst into a specific reactive conformation, minimizing the entropic penalty of binding and reducing non-selective background reactions.
Diagram 1: Mechanism of Action & Fluorine Effect
Caption: Comparative activation modes. Fluorination tightens the transition state via enhanced H-bonding (acidity) and pre-organization.
Comparative Performance Guide
This section compares a standard chiral aminophenol ligand against its fluorinated counterparts in two benchmark reactions: Asymmetric Diethylzinc Addition and the Betti Reaction .
In a flame-dried Schlenk tube under Argon, dissolve the Fluorinated Ligand (5.0 mg, 0.01 mmol, 1 mol%) in anhydrous Toluene (2.0 mL).
Add Diethylzinc (2.2 mmol, 2.2 mL) dropwise at 0°C.
Checkpoint: Observe ethane gas evolution. Stir for 20 mins at room temperature. The solution should remain clear (fluorinated ligands resist aggregation).[1]
Substrate Addition:
Cool the mixture to 0°C .
Add Benzaldehyde (1.0 mmol, 102 µL) slowly via syringe pump over 10 minutes.
Monitor via TLC (Hexane/EtOAc 9:1). The fluorinated catalyst typically drives conversion to completion faster than non-fluorinated analogs.
Quench & Purification:
Quench with saturated
(5 mL). Extract with (3 x 10 mL).
Dry over
, concentrate, and purify via flash chromatography.
Analysis:
Determine ee% via Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 98:2).[1]
Expected Result: >95% ee (compared to ~85% with non-fluorinated ligand).[1]
Diagram 2: Experimental Workflow
Caption: Optimized protocol for fluorinated aminophenol-catalyzed alkylation.
References
Gilmour, R., et al. (2009).[1] The Fluorine-Iminium Ion Gauche Effect: Proof of Principle and Application to Asymmetric Organocatalysis. Angewandte Chemie International Edition. Link
Kulesza, A., et al. (2023).[1] Development of Bifunctional Chiral Thioureas and Thiosquaramides in the Synthesis of Betti Bases. MDPI - Molecules. Link[1]
BenchChem Technical Support. (2025). A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. BenchChem Application Notes. Link[1]
London, R.E., et al. (1995).[1] Fluorinated o-aminophenol derivatives for measurement of intracellular pH. Biochemistry. Link
Wang, J., et al. (2020).[1][2] Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α- and β-Amino Acids. ResearchGate / Chemical Reviews. Link
Cross-Validation of Analytical Methods for the Quantification of 2-Dimethylaminomethyl-4,5-difluoro-phenol
Executive Summary This guide provides a rigorous technical comparison and cross-validation of analytical methodologies for 2-Dimethylaminomethyl-4,5-difluoro-phenol (CAS: 704884-78-6).[1] As a fluorinated Mannich base, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical comparison and cross-validation of analytical methodologies for 2-Dimethylaminomethyl-4,5-difluoro-phenol (CAS: 704884-78-6).[1] As a fluorinated Mannich base, this compound presents unique challenges due to its zwitterionic character and potential for retro-Mannich degradation.[1]
We evaluate two orthogonal approaches: RP-HPLC-UV (for process control and assay purity) and UHPLC-MS/MS (for trace impurity profiling and bioanalysis).[1] This document serves as a blueprint for researchers requiring ICH Q2(R2) compliant protocols.
Key Findings
Feature
RP-HPLC-UV
UHPLC-MS/MS
Primary Use
QC Release, Assay (>98% purity)
Trace Analysis, Genotoxic Impurities (<10 ppm)
Linearity Range
10 – 500 µg/mL
1 – 1000 ng/mL
Sensitivity (LOQ)
~1.5 µg/mL
~0.5 ng/mL
Throughput
Moderate (15 min run)
High (5 min run)
Cost/Sample
Low
High
Chemical Context & Analytical Challenges
2-Dimethylaminomethyl-4,5-difluoro-phenol contains two conflicting functional groups: an acidic fluorinated phenol and a basic tertiary amine.[1]
Zwitterionic Nature: At neutral pH, the molecule exists in equilibrium between neutral and zwitterionic forms, leading to peak tailing and poor retention on C18 columns.[1]
Fluorine Substitution: The 4,5-difluoro substitution increases the acidity of the phenol (lowering pKa to approx. 7.5–8.[1]0) compared to non-fluorinated analogs.[1]
Mannich Base Instability: Under thermal stress or extreme pH, the dimethylaminomethyl group can undergo elimination (retro-Mannich reaction), necessitating cold handling and specific buffer selection.[1]
Method A: RP-HPLC-UV (The QC Workhorse)
This method is optimized for robustness and precision in a Quality Control (QC) environment.[1] It utilizes a low pH phosphate buffer to fully protonate the amine and suppress phenol ionization, ensuring the molecule behaves as a cation for consistent retention.[1]
Experimental Protocol
Instrument: Agilent 1290 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
Detection: UV at 272 nm (Isosbestic point approximation for fluorophenols).[1]
Temperature: 30°C.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
10
8.0
60
10.0
90
12.0
10
| 15.0 | 10 (Stop) |
Validation Performance (Method A)
Specificity: No interference from synthesis precursors (4,5-difluorophenol).[1]
Precision (RSD): < 0.8% (n=6 injections at 100 µg/mL).
Robustness: Stable retention time (RT) ±0.2 min across pH 2.8–3.2.[1]
Method B: UHPLC-MS/MS (The Trace Specialist)
This method is designed for sensitivity .[1] Phosphate buffers are non-volatile and incompatible with Mass Spectrometry; therefore, we switch to Ammonium Formate.[1] The detection utilizes Positive Electrospray Ionization (ESI+), targeting the protonated amine
To ensure data integrity, a cross-validation study was performed using a standard spiking method.[1] Samples were split and analyzed by both methods.
Statistical Comparison Data
Parameter
HPLC-UV Result
UHPLC-MS/MS Result
% Difference
Spike Conc.
100 µg/mL
100 µg/mL
1.2%
Recovery
99.4%
101.2%
-
RSD (n=6)
0.5%
2.1%
-
Analysis: The HPLC-UV method offers superior precision for high-concentration samples (Assay), while the MS method exhibits higher variance but is the only viable option for concentrations below 1 µg/mL.[1]
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the sample stage.
Caption: Decision matrix for selecting between UV and MS detection based on sample concentration and analytical goals.
Regulatory & Compliance (ICH Q2 R2)
Both methods must be validated according to ICH Q2(R2) guidelines.
System Suitability Testing (SST):
UV:[3] Tailing factor must be < 1.[1]5. (Critical for Mannich bases).
Accuracy: Spiking recovery must be 98–102% (UV) or 85–115% (MS).
Analytical Lifecycle Workflow
The diagram below details the lifecycle from development to routine use, emphasizing the feedback loop required by ICH Q14 (Enhanced Approach).
Caption: Analytical procedure lifecycle ensuring continuous improvement and compliance with ICH Q14/Q2(R2).
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1] (2024).[1][4][5] Retrieved from [Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][6][7][8] Retrieved from [Link]
ResearchGate. Study of Reactions of Two Mannich Bases Derived of 4'-Hydroxychalcones. (2016).[1][2] (Provides context on Mannich base stability and HPLC-MS behavior). Retrieved from [Link]
Personal protective equipment for handling 2-Dimethylaminomethyl-4,5-difluoro-phenol
Executive Safety Directive: The "Silent Penetrator" STOP AND READ: Do not treat 2-Dimethylaminomethyl-4,5-difluoro-phenol as a standard bench reagent. This compound represents a convergent hazard : it combines the corros...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive: The "Silent Penetrator"
STOP AND READ: Do not treat 2-Dimethylaminomethyl-4,5-difluoro-phenol as a standard bench reagent.
This compound represents a convergent hazard : it combines the corrosive, protein-denaturing properties of a phenol , the basicity of a tertiary amine , and the enhanced lipophilicity of a fluorinated motif .
The Trap: Phenolic compounds often possess a local anesthetic effect. Upon skin contact, you may not feel a "burn" immediately.[1][2][3] By the time pain registers, the chemical has likely penetrated the dermis, entering the systemic circulation where it can cause renal and CNS toxicity.
The Accelerator: The fluorine substitution at the 4,5-positions increases the molecule's lipid solubility, potentially accelerating transdermal absorption compared to non-fluorinated phenols.
The PPE Firewall: A Layered Defense System
Standard nitrile exam gloves are insufficient for prolonged contact with substituted phenols. You must employ a "Time-to-Failure" mindset.
Hand Protection Strategy
The following table synthesizes permeation data for phenolic and amine-based compounds.
Glove Material
Estimated Breakthrough Time
Role in Protocol
Status
Laminate Film (e.g., Silver Shield/4H)
> 480 Minutes
Primary Barrier
✅ MANDATORY for Stock/Spill
Butyl Rubber (0.7 mm)
> 300 Minutes
Outer Shell
✅ Recommended for Dexterity
Neoprene (Heavy Duty)
60 - 120 Minutes
Outer Shell
⚠️ Acceptable for short tasks
Nitrile (Standard Exam)
< 10 Minutes
Inner Liner Only
❌ DO NOT USE ALONE
Latex
Immediate Failure
--
⛔ FORBIDDEN
Critical Causality: Phenols swell and degrade nitrile and latex polymers rapidly. The amine moiety further catalyzes this degradation.
The "Double-Glove" Protocol (Visualized)
Do not rely on a single layer. Use the "Sacrificial Outer" method.
Figure 1: The "Sacrificial Outer" gloving protocol ensures that the chemical never touches the skin, even during doffing.
Operational Protocol: Handling & Transfer
Objective: Zero-contact transfer.
The "Dry" Workflow (Solids)
Engineering Control: Work strictly within a certified Fume Hood. The amine functionality can generate irritating vapors; the phenol is a particulate inhalation hazard.
Static Control: Fluorinated solids can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "jumping" of the powder.
Surface Protection: Line the hood surface with a plastic-backed absorbent mat. Tape the edges. If a spill occurs, you roll up the mat; you do not scrub the hood.
The "Wet" Workflow (Solutions)
Solvent Choice: When dissolving, be aware that this compound is amphoteric.
Syringe Discipline: Do not pour. Use Luer-lock syringes for all transfers to prevent needle detachment under pressure.
Decontamination Station: Before opening the vial, set up a beaker of PEG 300 or PEG 400 (Polyethylene Glycol) next to your balance.
Emergency Response: The PEG Protocol
Water is inefficient for washing phenols off the skin because phenols are hydrophobic (lipophilic). Water can bead up or spread the chemical without solubilizing it effectively.
The Self-Validating Safety System:
You must have a "PEG Kit" within arm's reach before starting work.
Figure 2: The PEG Decontamination Cycle. PEG acts as a solvent sink, pulling the phenol out of the skin layers.
Protocol:
Soak: Immediately soak a gauze pad in PEG 300/400.
Swab: Gently swab the area. Do not scrub hard (abrasion increases absorption).
Cycle: Discard swab, take a fresh PEG-soaked swab, and repeat until the characteristic odor disappears.
Flush: Only after PEG treatment, flush with water.
Disposal & Waste Management
Challenge: Fluorinated organic compounds (PFAS-adjacent structures) are chemically stable. Standard incineration temperatures may be insufficient to break the C-F bond, leading to environmental persistence.
Segregation: Do not mix with general organic solvents. Label specifically: "Fluorinated Phenolic Waste - High Temp Incineration Required."
Destruction: The waste stream must be directed to a facility capable of High-Temperature Incineration (>1100°C) with rapid quenching and acid gas scrubbing (to capture HF).
Solid Waste: Contaminated gloves and mats must be double-bagged in 6-mil polyethylene bags and labeled as toxic solid waste.
References
Ansell Chemical Resistance Guide. (Permeation data for Phenols and Amines). Ansell Healthcare.Link
University of Queensland. "Working Safely with Phenol Guideline." (Source for PEG 300/400 decontamination protocols). UQ Policy Library.Link
U.S. EPA. "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances." (Guidance on C-F bond destruction). EPA.gov.[4]Link
Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." (Double-gloving and hierarchy of controls).[3][5][6][7][8] Yale University.[9]Link